Welcome to the BenchChem Online Store!
molecular formula C7H9Cl2N3O B8708587 4-Chloro-6-methoxynicotinimidamide hydrochloride

4-Chloro-6-methoxynicotinimidamide hydrochloride

Cat. No. B8708587
M. Wt: 222.07 g/mol
InChI Key: WDFSXXKZXIIDIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08242104B2

Procedure details

To a solution of 4-chloro-6-methoxy-nicotinonitrile (10.1 g, 59.7 mmol) in THF (300 mL) at −78° C. was added LiHMDS (65.7 mL) dropwise and the reaction mixture stirred for 30 min before allowing to warm to RT and stirring for a further 1 h. The reaction was quenched by the addition of 1N HCl (to pH˜1) and then extracted three times with ethyl acetate. The aqueous layer was concentrated in vacuo to give brown solid which was azeotroped with toluene to give the title compound as a tan solid. Mixture with ammonium chloride, 72% title compound by weight. (15.2 g, 83%). 1H NMR 400 MHz (DMSO-d) δ: 9.68 (4H, d, J=15.79 Hz), 8.46 (1H, s), 7.47 (5H, t, J=50.66 Hz), 7.27 (1H, s), 3.95 (3H, s).
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
65.7 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([C:8]#[N:9])=[CH:6][N:5]=[C:4]([O:10][CH3:11])[CH:3]=1.[Li+].C[Si]([N-:17][Si](C)(C)C)(C)C>C1COCC1>[ClH:1].[Cl:1][C:2]1[C:7]([C:8]([NH2:17])=[NH:9])=[CH:6][N:5]=[C:4]([O:10][CH3:11])[CH:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
10.1 g
Type
reactant
Smiles
ClC1=CC(=NC=C1C#N)OC
Name
Quantity
65.7 mL
Type
reactant
Smiles
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring for a further 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of 1N HCl (to pH˜1)
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The aqueous layer was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give brown solid which
CUSTOM
Type
CUSTOM
Details
was azeotroped with toluene

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Cl.ClC1=CC(=NC=C1C(=N)N)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.